N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
Description
N-[(5-Bromo-2-methoxyphenyl)methyl]-2-chloroacetamide is a chloroacetamide derivative featuring a brominated methoxyphenyl moiety linked to a chloroacetyl group via a methylene bridge. Its structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (bromo, chloro) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The methoxy group enhances solubility and influences electronic properties, while the bromine atom may facilitate further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-15-9-3-2-8(11)4-7(9)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAWAMIIAZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide typically involves the reaction of 5-bromo-2-methoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-methoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 5-bromo-2-methoxybenzylamine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The brominated phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.
Oxidation and Reduction: Oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity. The brominated phenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Crystal Packing: Halogen (Cl/Br) substituents promote halogen bonding (e.g., Cl···Cl interactions in trichlorophenyl derivatives) , whereas methoxy groups favor hydrogen bonding (e.g., N–H···O in benzophenone analogs) .
- Bioactivity : Thiophene-containing analogs (e.g., ) exhibit modified pharmacological profiles due to π-stacking interactions with biological targets .
Biological Activity
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHBrClN\O
- Molecular Weight : 292.58 g/mol
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms, particularly bromine and chlorine, enhances its binding affinity and specificity towards these targets. This compound may exhibit various biological effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against human cancer cell lines, demonstrating cytotoxic effects that indicate its promise as an anticancer therapeutic agent.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| U-87 (glioblastoma) | 15.0 | High |
| MDA-MB-231 (breast cancer) | 20.5 | Moderate |
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study assessed the cytotoxic effects of this compound on U-87 and MDA-MB-231 cell lines using the MTT assay. The results indicated that the compound was more effective against glioblastoma cells compared to breast cancer cells, suggesting a selective action mechanism based on cell type . -
Antimicrobial Evaluation :
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound acts by inhibiting specific kinases involved in cancer cell proliferation. It was found to have a selectivity index favoring cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications .
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest low toxicity levels in non-cancerous cell lines, indicating a favorable safety margin for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
